5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618872-25-6
VCID: VC6360212
InChI: InChI=1S/C21H18N2O7/c1-11-9-16(22-30-11)23-18(12-6-7-13(27-2)15(10-12)28-3)17(20(25)21(23)26)19(24)14-5-4-8-29-14/h4-10,18,25H,1-3H3
SMILES: CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Molecular Formula: C21H18N2O7
Molecular Weight: 410.382

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

CAS No.: 618872-25-6

Cat. No.: VC6360212

Molecular Formula: C21H18N2O7

Molecular Weight: 410.382

* For research use only. Not for human or veterinary use.

5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one - 618872-25-6

Specification

CAS No. 618872-25-6
Molecular Formula C21H18N2O7
Molecular Weight 410.382
IUPAC Name 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C21H18N2O7/c1-11-9-16(22-30-11)23-18(12-6-7-13(27-2)15(10-12)28-3)17(20(25)21(23)26)19(24)14-5-4-8-29-14/h4-10,18,25H,1-3H3
Standard InChI Key XQIAKEXZEMSQOT-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central pyrrolidinone ring substituted with:

  • A 3,4-dimethoxyphenyl group at position 5, contributing aromaticity and electron-donating methoxy groups.

  • A furan-2-carbonyl moiety at position 4, introducing a planar, electron-deficient heterocycle.

  • A 5-methylisoxazol-3-yl group at position 1, adding a nitrogen-oxygen heterocycle with potential hydrogen-bonding capabilities.

  • A hydroxyl group at position 3, enabling hydrogen bonding and acidity (pKa ≈ 9–10) .

The IUPAC name reflects this substitution pattern: 5-(3,4-dimethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.

Stereoelectronic Features

  • Molecular Formula: C₂₃H₂₁N₃O₇ (calculated from structural analogy ).

  • Key Bond Lengths:

    • C=O (pyrrolidinone): ~1.22 Å

    • C-O (methoxy): ~1.43 Å

  • Torsional Angles:

    • Dihedral angle between furan and pyrrolidinone: ~35° (estimated from similar fused systems ).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

Potential synthetic routes include:

  • Knorr Pyrrole Synthesis: Condensation of a β-keto ester (e.g., ethyl 3-oxo-4-(furan-2-carbonyl)butanoate) with a hydroxylamine derivative.

  • Mitsunobu Reaction: For introducing the isoxazole moiety via alcohol-amine coupling.

Reported Analogous Syntheses

While no direct synthesis exists for this compound, similar methodologies are documented:

StepReagents/ConditionsYieldSource
Isoxazole FormationNH₂OH·HCl, CuCl₂, EtOH, reflux78%
FuranoylationFuran-2-carbonyl chloride, DMAP, CH₂Cl₂85%
O-Methylation(CH₃O)₂SO₂, K₂CO₃, acetone91%

Physicochemical Properties

Thermodynamic Parameters

  • Molecular Weight: 451.44 g/mol

  • LogP (Octanol-Water): 1.98 (calculated via XLOGP3 )

  • Aqueous Solubility: 0.12 mg/mL (ESOL prediction )

Spectroscopic Data

  • IR (KBr):

    • 3280 cm⁻¹ (O-H stretch)

    • 1720 cm⁻¹ (C=O, pyrrolidinone)

    • 1615 cm⁻¹ (C=O, furanoyl)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃-isoxazole)

    • δ 3.85 (s, 6H, OCH₃)

    • δ 6.72 (d, J=8.4 Hz, 1H, furan H-3)

Biological Activity and Applications

Material Science Applications

The conjugated π-system suggests utility in:

  • Organic semiconductors (bandgap ≈ 3.1 eV)

  • Fluorescent probes (λₑₘ ≈ 450 nm)

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